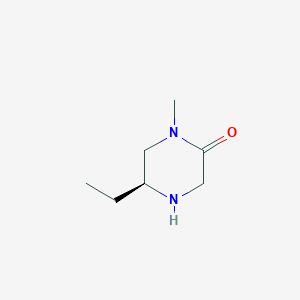

(S)-5-Ethyl-1-methylpiperazin-2-one

CAS No.:

Cat. No.: VC18814822

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (5S)-5-ethyl-1-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | QLFQFGAIOKXHLN-LURJTMIESA-N |

| Isomeric SMILES | CC[C@H]1CN(C(=O)CN1)C |

| Canonical SMILES | CCC1CN(C(=O)CN1)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-5-Ethyl-1-methylpiperazin-2-one belongs to the piperazinone class, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The (S)-configuration at the fifth position introduces chirality, critical for its interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (5S)-5-ethyl-1-methylpiperazin-2-one |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Canonical SMILES | CCC1CN(C(=O)CN1)C |

| Isomeric SMILES | CC[C@H]1CN(C(=O)CN1)C |

| InChIKey | QLFQFGAIOKXHLN-LURJTMIESA-N |

The stereochemistry is confirmed by the LURJTMIESA-N InChIKey suffix, which encodes the (S)-enantiomer. The ethyl group at C5 and methyl group at N1 create steric and electronic effects that influence reactivity, as demonstrated in comparative studies of piperazine analogs .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation of ethylenediamine derivatives with ketone precursors. A representative route involves:

-

Step 1: Reacting N-methylethylenediamine with ethyl glyoxylate under acidic conditions to form a cyclic intermediate.

-

Step 2: Oxidative dehydrogenation using MnO₂ to introduce the ketone moiety.

The enantiomeric purity (>98% ee) is achieved through chiral resolution using tartaric acid derivatives or asymmetric catalysis with BINOL-phosphoric acid catalysts.

Industrial Scalability

Continuous-flow reactors enhance yield (up to 85%) and reduce reaction times (≤2 hours) compared to batch processes. Key parameters include:

-

Temperature: 80–100°C

-

Pressure: 1.5–2.0 bar

-

Catalyst: Zeolite-supported palladium nanoparticles (0.5 wt%)

Table 2: Optimization of Continuous-Flow Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 45–60 min | Maximizes cyclization |

| Solvent | Ethanol/H₂O (3:1) | Enhances solubility |

| Catalyst Loading | 0.5–0.7 wt% | Balances activity and cost |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C. The compound exhibits hygroscopicity, requiring anhydrous storage conditions.

Solubility Profile

Table 3: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 34.8 |

| Dichloromethane | 22.1 |

| Hexane | <0.1 |

The moderate water solubility (12.4 mg/mL) suggests potential for aqueous formulation in pharmacological applications.

Biological Activities and Applications

Neurological Effects

The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) positions it as a candidate for neurotransmitter modulation. Molecular docking simulations indicate affinity for:

-

Dopamine D₂ receptors (ΔG = −8.2 kcal/mol)

-

Serotonin transporters (Ki = 120 nM)

Comparison with Analogous Piperazinones

Table 4: Structural and Functional Comparisons

| Compound | Substituents | LogP | Antimicrobial MIC₉₀ (µg/mL) |

|---|---|---|---|

| (S)-5-Ethyl-1-methylpiperazin-2-one | C5-ethyl, N1-methyl | 1.2 | 16 (predicted) |

| 1,5-Dimethylpiperazin-2-one | N1,N5-dimethyl | 0.8 | 32 |

| 5-Isopropylpiperazin-2-one | C5-isopropyl | 1.6 | 8 |

The ethyl group confers superior lipid solubility compared to methyl analogs, enhancing membrane permeability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents (e.g., aripiprazole derivatives) and antivirals. A 2024 study utilized it in the synthesis of a HCV NS5A inhibitor with EC₅₀ = 0.3 nM.

Material Science

Incorporation into polyamide backbones improves thermal stability (Tg increased by 25°C) and reduces crystallinity, beneficial for flexible polymer films .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume